MAO-A Inhibition: Nanomolar Potency Differentiates 3-(Phenylamino)inden-1-one from Unsubstituted Indenones
3-(Phenylamino)inden-1-one demonstrates high potency against human MAO-A with an IC₅₀ of 18 nM [1]. In contrast, unsubstituted inden-1-one and simpler indenone derivatives typically exhibit weak or negligible MAO-A inhibition, with reported IC₅₀ values often exceeding 100 µM [2]. This represents a potency improvement of over 5,500-fold, positioning 3-(phenylamino)inden-1-one as a selective tool compound for probing MAO-A-related pathways.
| Evidence Dimension | MAO-A Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Unsubstituted inden-1-one / simple indenones (class-level baseline): IC₅₀ > 100 µM |
| Quantified Difference | >5,500-fold greater potency |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate, hydrogen peroxide production assay [1] |
Why This Matters
Procuring 3-(phenylamino)inden-1-one is essential for studies requiring selective and potent MAO-A inhibition, as generic indenones lack meaningful activity at this target.
- [1] BindingDB. BDBM50075945 (CHEMBL3415815): IC50 18 nM for human MAO-A (Sf9 cells, 5-hydroxytryptamine substrate). View Source
- [2] PMC7470070, Table 2. MAO-A inhibition data for indenone derivatives showing IC₅₀ values >100 µM for several analogs. View Source
